

A Guide to Validating TCAD Simulation Models for AlGaN HEMTs

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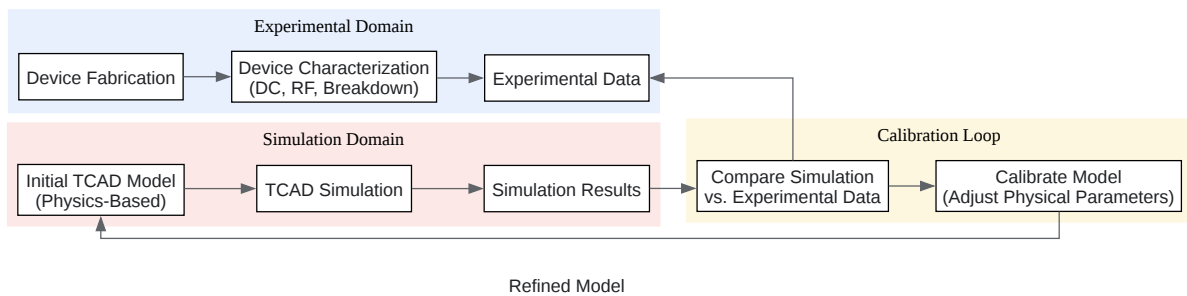
For researchers, scientists, and professionals in semiconductor device development, accurately predicting the performance of Aluminum Gallium Nitride (AlGaN) High Electron Mobility Transistors (HEMTs) is crucial. Technology Computer-Aided Design (TCAD) simulations offer a powerful tool for this purpose, but their reliability hinges on rigorous validation against experimental data. This guide provides a comprehensive comparison of TCAD simulation models with experimental results for AlGaN HEMTs, detailing the necessary experimental protocols and presenting key data in a clear, comparative format.

The Crucial Role of TCAD in AlGaN HEMT Development

AlGaN/GaN HEMTs are leading candidates for high-power and high-frequency applications due to their superior material properties, such as a wide bandgap, high electron mobility, and high breakdown field. TCAD simulations are instrumental in the design and optimization of these devices, allowing for the exploration of various device structures and physical phenomena without the high cost and time investment of fabrication. However, the accuracy of these simulations is paramount.^[1] A simulation model must be carefully calibrated with measurement data to be considered a reliable representation of a real-world device.^[1] This validation process ensures that the TCAD model can be effectively used to optimize device design for enhanced performance and reliability.^[1]

The Validation Workflow: A Step-by-Step Approach

The process of validating a TCAD simulation model for an AlGaN HEMT involves a systematic workflow that integrates device fabrication, experimental characterization, and simulation model calibration.

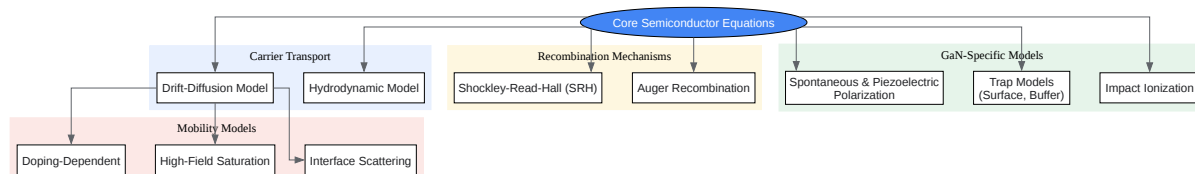


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Figure 1: A flowchart illustrating the iterative process of validating a TCAD simulation model for AlGaN HEMTs against experimental data.

Key Physical Models in TCAD Simulations

The accuracy of TCAD simulations for AlGaN HEMTs relies on the appropriate selection and calibration of various physical models. These models describe the fundamental semiconductor physics that govern the device's behavior.



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Figure 2: Key physical models employed in TCAD simulations of AlGaIn HEMTs.

A crucial aspect of simulating AlGaIn/GaN HEMTs is accurately modeling the polarization effects. The spontaneous and piezoelectric polarization at the AlGaIn/GaN interface leads to the formation of a two-dimensional electron gas (2DEG), which is fundamental to the device's operation.[1] Trap states, both at the surface and within the buffer layers, can significantly impact device performance, leading to phenomena like current collapse, and must be carefully accounted for in the simulation.[2]

Experimental Protocols

To obtain reliable experimental data for TCAD model validation, a well-defined fabrication and characterization process is essential.

AlGaIn HEMT Fabrication Process

The fabrication of AlGaIn/GaN HEMTs typically involves a series of photolithography, etching, and deposition steps. A general process flow is outlined below.[3][4][5]

- **Epitaxial Growth:** The AlGaIn/GaN heterostructure is grown on a suitable substrate (e.g., SiC, Si, or sapphire) using techniques like Metal-Organic Chemical Vapor Deposition (MOCVD).

- **Mesa Isolation:** The active device areas are defined by etching away the surrounding semiconductor material, typically using a chlorine-based plasma in a Reactive Ion Etching (RIE) system.
- **Ohmic Contact Formation:** Source and drain contacts are formed by depositing a metal stack (e.g., Ti/Al/Ni/Au) and subsequently annealing at high temperatures to ensure good ohmic behavior.
- **Gate Formation:** The gate contact is defined using electron-beam lithography for sub-micron gate lengths. A Schottky metal stack (e.g., Ni/Au) is then deposited.
- **Passivation:** A dielectric layer, such as Silicon Nitride (SiN), is deposited over the device to passivate the surface and mitigate the effects of surface traps.
- **Interconnect Metallization:** Finally, thicker metal layers are deposited to form the contact pads for probing and packaging.

Device Characterization

Once fabricated, the AlGaN HEMTs undergo a series of electrical characterizations to extract key performance metrics.

- **DC Characterization:** This involves measuring the current-voltage (I-V) characteristics of the device. A semiconductor parameter analyzer is used to measure the output characteristics (drain current, I_d , versus drain-source voltage, V_{ds} , at different gate-source voltages, V_{gs}) and transfer characteristics (I_d versus V_{gs} at a fixed V_{ds}). From these measurements, key parameters such as threshold voltage (V_{th}), on-resistance (R_{on}), maximum drain current ($I_{d,max}$), and peak transconductance (g_m) are extracted.[6][7]
- **RF Characterization:** The high-frequency performance of the device is evaluated by measuring its S-parameters using a vector network analyzer (VNA) and on-wafer probes.[8] [9] From the S-parameters, the current gain (h_{21}) and maximum available gain (MAG) can be calculated. The unity current gain cutoff frequency (f_T) and the maximum oscillation frequency (f_{max}) are then determined, which are critical figures of merit for high-frequency applications.[8]

- **Breakdown Voltage Measurement:** The breakdown voltage is determined by applying a high drain voltage while the gate is biased below the threshold voltage (in the off-state) and monitoring the drain leakage current. The breakdown voltage is defined as the voltage at which a sudden, sharp increase in leakage current occurs.[\[2\]](#)

Comparison of TCAD Simulation and Experimental Data

The core of the validation process is the direct comparison of simulated and experimental results. The TCAD model is calibrated by adjusting various physical parameters until a good agreement is achieved across a range of operating conditions.

DC Characteristics

The DC characteristics are fundamental to validating the basic operation of the simulated device.

Parameter	TCAD Simulation	Experimental Data	Reference
Threshold Voltage (V _{th})	-3.5 V	-3.4 V	[2]
Maximum Drain Current (I _{d,max})	~1.1 A/mm	~1.0 A/mm	[10]
Peak Transconductance (g _m)	~280 mS/mm	~275 mS/mm	[10]
On-Resistance (R _{on})	3.5 Ω·mm	3.7 Ω·mm	[11]

Note: The values presented are representative and can vary significantly depending on the specific device structure and fabrication process.

RF Characteristics

For high-frequency applications, validating the RF performance is crucial.

Parameter	TCAD Simulation	Experimental Data	Reference
Cutoff Frequency (fT)	35 GHz	32 GHz	[10]
Maximum Oscillation Frequency (fmax)	75 GHz	70 GHz	[10]

Note: The values presented are representative and can vary significantly depending on the specific device structure and fabrication process.

Breakdown Voltage

The ability to withstand high voltages is a key advantage of AlGaN HEMTs.

Parameter	TCAD Simulation	Experimental Data	Reference
Breakdown Voltage (Vbr)	620 V	600 V	[2]

Note: The values presented are representative and can vary significantly depending on the specific device structure and fabrication process.

Conclusion

The validation of TCAD simulation models for AlGaN HEMTs is a critical step in the development of high-performance power and RF electronics. By carefully calibrating the physical models in the simulation against comprehensive experimental data, researchers and engineers can create predictive models that accelerate the design cycle and enable the optimization of device performance and reliability. The close agreement demonstrated in various studies between TCAD simulations and experimental measurements for DC, RF, and breakdown characteristics underscores the power of this approach in advancing AlGaN HEMT technology.

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